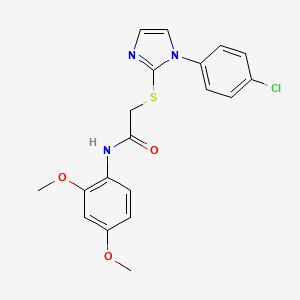

![molecular formula C9H16ClN B2771288 3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride CAS No. 2375261-41-7](/img/structure/B2771288.png)

3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

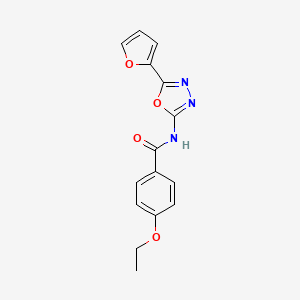

“3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride” is a chemical compound . It is an alkaloid-like compound and its core structure is similar to the family of tropane alkaloids .

Synthesis Analysis

The synthesis of compounds like “this compound” has been carried out in a stereoselective manner via the bridged-Ritter reactions . This process involves the reaction of a carbenium ion (usually generated in situ) with a nitrile, and then quenching with water affords an amide product .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 3-azabicyclo[3.3.1]non-3-ene core structure . This structure is reminiscent of the natural alkaloid derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the bridged-Ritter reactions . In these reactions, the nitrile reagent essentially clips across a cyclic precursor in a transannular process to yield a cyclic imine (Schiff base) product .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Characterization

NMR Characterization of Azabicycles : Detailed 1D and 2D NMR studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones, highlighting the stereochemical assignments and conformational preferences of these compounds. Such studies are crucial for understanding the structural aspects of azabicycles, which can be relevant for their application in synthesis and drug design (Park, Jeong, & Parthiban, 2011).

Synthesis of Peptidomimetic Compounds : Research into the synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, offers insights into the development of peptide-based drug discovery. This demonstrates the utility of azabicycles in mimicking dipeptide structures for potential therapeutic applications (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Antimicrobial Applications

- Antimicrobial Activity of Azabicyclic Compounds : A study on heterobicyclic methylthiadiazole hydrazones derived from 3-azabicyclo[3.3.1]nonan-9-one demonstrates their potential antimicrobial activities. The structure-activity relationship (SAR) studies indicate that certain substitutions can enhance their antibacterial and antifungal properties, suggesting the potential of azabicyclic compounds in antimicrobial drug development (Kodisundaram, Amirthaganesan, & Balasankar, 2013).

Pharmacological Studies

- Analgesic Activity : The synthesis and pharmacological study of amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine reveal their potential analgesic activities. This highlights the relevance of azabicycles in developing new analgesic agents (Iriepa, Bellanato, Gálvez, & Gil-Alberdi, 2010).

Antioxidant Properties

- Antioxidant Profile of Curcumin Analogs : The synthesis and evaluation of 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones for their antioxidant properties have been explored. One of the synthesized compounds showed promising antioxidant activity, comparable to l-ascorbic acid, α-tocopherol, and curcumin, indicating the potential of azabicyclic compounds as antioxidants (Park, Venkatesan, Kim, & Parthiban, 2012).

Propriétés

IUPAC Name |

3-methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h5,8-10H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMVIMWXHQIUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CCCC(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)

![Benzofuran-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2771210.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)

![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)

![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2771222.png)

![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)